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molecular formula C6H11ClN2O B1364144 4-methylpiperazine-1-carbonyl Chloride CAS No. 39539-66-7

4-methylpiperazine-1-carbonyl Chloride

Cat. No. B1364144
M. Wt: 162.62 g/mol
InChI Key: FBAIGEMWTOSCRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08431695B2

Procedure details

To solution of methyl piperazine (166 uL, 1.50 mmol) In anhydrous dichloromethane (2 mL), diisopropyl ethyl amine (300 uL, 1.72 mmol) was added. The reaction was cooled to 0° C. under N2. Triphosgene (240 mg, 0.809 mmol) was added and the reaction was allowed to warm to rt. The chloride was used immediately without purification.
Quantity
166 μL
Type
reactant
Reaction Step One
Quantity
300 μL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
240 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:7][CH2:6][NH:5][CH2:4][CH2:3]1.C(N(C(C)C)CC)(C)C.[Cl:17][C:18](Cl)([O:20]C(=O)OC(Cl)(Cl)Cl)Cl>ClCCl>[CH3:1][N:2]1[CH2:7][CH2:6][N:5]([C:18]([Cl:17])=[O:20])[CH2:4][CH2:3]1

Inputs

Step One
Name
Quantity
166 μL
Type
reactant
Smiles
CN1CCNCC1
Name
Quantity
300 μL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
2 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
240 mg
Type
reactant
Smiles
ClC(Cl)(OC(OC(Cl)(Cl)Cl)=O)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to rt
CUSTOM
Type
CUSTOM
Details
The chloride was used immediately without purification

Outcomes

Product
Name
Type
Smiles
CN1CCN(CC1)C(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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